Superior Trypsin Inhibition Potency: 4,4'-Iminodibenzamidine vs. Monomeric Benzamidine
4,4'-Iminodibenzamidine exhibits a nanomolar IC50 (180 nM) against trypsin, representing a significant potency enhancement compared to monomeric benzamidine, which displays Ki values in the high micromolar range [1]. This difference of approximately three orders of magnitude underscores the critical contribution of the bis-benzamidine scaffold for high-affinity active site engagement [2].
| Evidence Dimension | Inhibitory potency against trypsin (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Benzamidine: Ki = 164 ± 28 µM (human trypsin) |
| Quantified Difference | Target compound is >900-fold more potent |
| Conditions | Enzymatic assay: 30 min pre-incubation with trypsin (unknown origin), followed by 30 min measurement using N-Boc-FSR-AMC substrate. |
Why This Matters
This stark potency differential enables researchers to use substantially lower compound concentrations, minimizing off-target or solvent-related artifacts in sensitive biochemical or cellular assays.
- [1] BindingDB. Affinity Data for BDBM50459529: 4,4'-Iminodibenzamidine. Assay: Inhibition of trypsin. IC50: 180 nM. Available from: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Trypsin&reactant2=BDBM50459529 View Source
- [2] Dietrich E, et al. Inhibition of trypsin and thrombin by N-amidinopiperidine and benzamidine. Nat Commun. 2018;9:3728. DOI: 10.1038/s41467-018-05769-2. Table 1: Benzamidine Ki against trypsin = 164 ± 28 µM. View Source
